molecular formula C13H16FNO4S B1328686 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid CAS No. 914637-69-7

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid

Cat. No.: B1328686
CAS No.: 914637-69-7
M. Wt: 301.34 g/mol
InChI Key: SGLKZCURYDEFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16FNO4S and a molecular weight of 301.34 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid” are not specified in the available resources. It is intended for research use only and not for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, 2-fluoro-4-(methylsulfonyl)benzene.

    Formation of Piperidine Ring: The next step involves the formation of the piperidine ring through a cyclization reaction.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.

    1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKZCURYDEFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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